4-Cyclopropyl-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Cyclopropyl-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, a pyridine ring, and a piperazine moiety linked to a cyclopropylpyrimidine group
Preparation Methods
The synthesis of 4-Cyclopropyl-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves multiple steps, each requiring specific reaction conditions and reagents
- Step 1: Synthesis of Pyridazine Ring:
- Starting materials: Hydrazine and a suitable dicarbonyl compound.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
- Product: Pyridazine derivative.
- Step 2: Synthesis of Pyridine Ring:
- Starting materials: A suitable aldehyde and ammonia or an amine.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
- Product: Pyridine derivative.
- Step 3: Introduction of Piperazine Moiety:
- Starting materials: Pyridazine and pyridine derivatives, piperazine.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
- Product: Intermediate compound with piperazine moiety.
- Step 4: Introduction of Cyclopropylpyrimidine Group:
- Starting materials: Intermediate compound, cyclopropylpyrimidine derivative.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
- Product: this compound.
Chemical Reactions Analysis
4-Cyclopropyl-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
- Oxidation:
- Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
- Conditions: Aqueous or organic solvent, room temperature or elevated temperature.
- Products: Oxidized derivatives of the compound.
- Reduction:
- Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Conditions: Aqueous or organic solvent, room temperature or elevated temperature.
- Products: Reduced derivatives of the compound.
- Substitution:
- Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
- Conditions: Aqueous or organic solvent, room temperature or elevated temperature.
- Products: Substituted derivatives of the compound.
Scientific Research Applications
4-Cyclopropyl-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
- Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored for its potential as a therapeutic agent.
- Studied for its pharmacokinetic and pharmacodynamic properties.
- Industry:
- Used in the development of new materials with specific properties.
- Studied for its potential applications in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in signal transduction, gene expression, and cellular metabolism.
Comparison with Similar Compounds
4-Cyclopropyl-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can be compared with other similar compounds, such as:
- 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives:
- Similarities: Both compounds contain a piperazine moiety.
- Differences: The benzothiazole derivatives have a different core structure and may exhibit different biological activities.
- Piperaquine Tetraphosphate:
- Similarities: Both compounds contain a piperazine moiety.
- Differences: Piperaquine tetraphosphate is an antimalarial agent, while this compound is studied for its potential in other therapeutic areas.
- Other Pyridazine Derivatives:
- Similarities: Both compounds contain a pyridazine ring.
- Differences: The specific substituents and their positions on the pyridazine ring can significantly influence the compound’s properties and applications.
Properties
IUPAC Name |
3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c1-2-16(13-21-7-1)17-5-6-19(25-24-17)26-8-10-27(11-9-26)20-12-18(15-3-4-15)22-14-23-20/h1-2,5-7,12-15H,3-4,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWRMFYDLOLQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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